![molecular formula C14H18N2O3 B2902950 Ethyl (3-(2-oxopiperidin-1-yl)phenyl)carbamate CAS No. 923083-05-0](/img/structure/B2902950.png)
Ethyl (3-(2-oxopiperidin-1-yl)phenyl)carbamate
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Overview
Description
Ethyl (3-(2-oxopiperidin-1-yl)phenyl)carbamate is a chemical compound. It is related to another compound, Ethyl 1- (4-methoxyphenyl)-7-oxo-6- (4- (2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo [3,4-c]pyridine-3-carboxylate .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of apixaban, a compound with a similar structure, has been described in a preclinical discovery paper . Another paper discusses the synthesis of various piperidine derivatives, which could potentially be relevant to the synthesis of this compound .Molecular Structure Analysis
While specific information on the molecular structure of this compound was not found, related compounds have been analyzed. For instance, the structure of Ethyl N- (3-Phenyl-2-propynoyl)carbamate has been discussed .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals. Ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate can serve as a key intermediate in synthesizing various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have shown significant pharmacological activities and are used in the development of potential drugs.
Pharmacological Applications
The compound’s piperidine moiety is integral in creating drugs with diverse pharmacological effects. It has been involved in the synthesis of molecules with potential activity against clinical targets such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are crucial in cancer therapy .
Anticoagulant Drug Development
Ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate has been utilized in the development of anticoagulant drugs. For instance, it is related to the discovery of Apixaban, a highly potent and selective inhibitor of blood coagulation factor Xa . This showcases the compound’s role in creating new therapeutic agents for managing thrombotic diseases.
Optimization of Pharmacokinetic Profiles
The compound’s structure has been instrumental in optimizing the pharmacokinetic profiles of new drugs. By modifying the carboxamido linker and introducing the piperidine moiety, researchers have improved the bioavailability and efficacy of drugs like Apixaban .
Designing Dual Inhibitors
In cancer research, dual inhibitors play a significant role in targeting multiple pathways simultaneously. Ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate has been part of the design process for dual inhibitors that show resistance to clinically available treatments, offering a new avenue for drug development .
Discovery of Novel Bicyclic Scaffolds
The compound has contributed to the discovery of novel bicyclic scaffolds, such as tetrahydropyrazolopyridinone, which retain potent binding activity to biological targets. These scaffolds are essential in the development of new classes of therapeutic agents .
Research on Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of pharmaceuticals, and the piperidine cycle is one of the most common. Ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate’s role in synthesizing heterocyclic compounds underscores its importance in drug discovery and organic chemistry .
Intellectual Property and Patent Applications
The compound’s relevance extends to intellectual property, where it is featured in patents related to novel intermediates and polymorphs of pharmaceutical agents. This highlights its significance in the legal and commercial aspects of drug development .
Mechanism of Action
Target of Action
Ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate, also known as Apixaban, is a direct inhibitor of activated Factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting FXa, Apixaban prevents the formation of blood clots.
Mode of Action
Apixaban interacts with its target, FXa, by binding to it directly. This binding inhibits the activity of FXa, preventing it from catalyzing the conversion of prothrombin to thrombin . This inhibition is rapid, with an association rate constant of approximately 20 μM−1/s .
Biochemical Pathways
By inhibiting FXa, Apixaban affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. Specifically, it prevents the conversion of prothrombin to thrombin, a key step in the cascade . This results in a reduction in thrombin generation, which indirectly inhibits platelet aggregation .
Pharmacokinetics
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of Apixaban in humans, but it is inactive against human FXa .
Result of Action
The primary result of Apixaban’s action is the prevention of blood clot formation. By inhibiting FXa and reducing thrombin generation, it prevents the aggregation of platelets, which are essential for blood clot formation . This makes it effective in the prevention and treatment of various thromboembolic diseases .
Action Environment
The action of Apixaban can be influenced by various environmental factors. For instance, its bioavailability and clearance can be affected by factors such as the patient’s renal function and the presence of other drugs . Apixaban has a low potential for drug-drug interactions, which makes it a relatively stable and reliable anticoagulant .
properties
IUPAC Name |
ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-19-14(18)15-11-6-5-7-12(10-11)16-9-4-3-8-13(16)17/h5-7,10H,2-4,8-9H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTQWQYCFBSUDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)N2CCCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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